molecular formula C11H11N3O2 B11764641 Ethyl 8-amino-1,7-naphthyridine-3-carboxylate

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate

Cat. No.: B11764641
M. Wt: 217.22 g/mol
InChI Key: RGHFLYDOQOILCR-UHFFFAOYSA-N
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Description

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H11N3O2. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes an ethyl ester group, an amino group, and a naphthyridine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-amino-1,7-naphthyridine-3-carboxylate typically involves multicomponent reactions (MCRs) and Friedländer cyclization. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production of this compound may involve large-scale MCRs under controlled conditions to ensure high yield and purity. The use of eco-friendly and cost-effective catalysts is often preferred to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-amino-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-amino-1,7-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. It also interacts with DNA, disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 8-amino-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3,(H2,12,13)

InChI Key

RGHFLYDOQOILCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CN=C2N

Origin of Product

United States

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